N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride

logP lipophilicity physicochemical profiling

Medicinal chemistry programs requiring fine-tuned lipophilicity often face a gap between N-methyl (logP -0.68) and N-ethyl (logP 1.40) prolinamide analogs. This compound fills that gap with a logP of 0.27, enabling systematic SAR exploration without altering the core pyrrolidine-2-carboxamide pharmacophore. • logP 0.27: bridges methyl/ethyl analogs for precise ADME tuning • CYP450-resistant trifluoroethyl group minimizes metabolic clearance in extended cell-based assays • Free pyrrolidine NH retained for downstream N-arylation, N-acylation, or reductive amination • Pre-weighed hydrochloride salt ensures consistent aqueous solubility (pH ≤7), eliminating in-house salt preparation variability

Molecular Formula C7H12ClF3N2O
Molecular Weight 232.63 g/mol
CAS No. 1078163-20-8
Cat. No. B1520899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride
CAS1078163-20-8
Molecular FormulaC7H12ClF3N2O
Molecular Weight232.63 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NCC(F)(F)F.Cl
InChIInChI=1S/C7H11F3N2O.ClH/c8-7(9,10)4-12-6(13)5-2-1-3-11-5;/h5,11H,1-4H2,(H,12,13);1H
InChIKeyMQDAIUBBNHEOSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide Hydrochloride Physicochemical Profile


N-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride is a fluorinated pyrrolidine-2-carboxamide derivative supplied as a hydrochloride salt . The compound features a 2,2,2-trifluoroethyl substituent on the amide nitrogen, which imparts distinct physicochemical properties compared to non-fluorinated N-alkyl prolinamide analogs. It is primarily utilized as a synthetic building block and as a tool compound in medicinal chemistry programs where controlled lipophilicity modulation and metabolic stabilization are required .

Workflow Fluorinated prolinamide building block for lipophilicity SAR Reported logP modulation vs. non-fluorinated analogs
Metabolic context Trifluoroethyl group for metabolic stability probing Class-level metabolic shielding context
Format Hydrochloride salt for convenient aqueous handling Pre-weighed crystalline solid; research-use only

Why N-Alkyl Prolinamides Cannot Substitute This Compound


In-class N-alkyl pyrrolidine-2-carboxamides (e.g., N-methyl or N-ethyl prolinamides) differ substantially in lipophilicity, hydrogen-bonding capacity, and metabolic susceptibility from the trifluoroethyl variant [1]. The electron-withdrawing trifluoroethyl group reduces logP by over one full unit versus the ethyl analog, alters amide bond electronics, and confers resistance to cytochrome P450-mediated oxidative metabolism that is not observed with simple alkyl substituents [2]. These differences preclude direct substitution in structure-activity relationship (SAR) studies, pharmacokinetic optimization, or synthetic sequences where precise physicochemical tuning is required.

N-alkyl prolinamides vs. trifluoroethyl analog
Lipophilicity shift Trifluoroethyl group may reduce logP by more than one unit versus ethyl analog, altering membrane partitioning and SAR interpretation.
Metabolic susceptibility
CYP resistance Ethyl and methyl analogs are prone to oxidative metabolism; trifluoroethyl variant may resist CYP-mediated clearance, impacting in-assay stability.
Amide electronics
Hydrogen bonding Electron-withdrawing CF₃ alters amide bond character, which may affect target engagement and synthetic reactivity compared to simple alkyl amides.

Quantitative Comparison vs. Closest Analogs


Lipophilicity Reduction vs. N-Ethyl Prolinamide

The target compound exhibits a computed logP of 0.27, which is approximately 1.13 log units lower than the directly analogous N-ethylpyrrolidine-2-carboxamide hydrochloride (logP = 1.40) [1]. This represents a substantial reduction in lipophilicity despite the presence of three fluorine atoms, a property attributable to the strong electron-withdrawing effect of the CF3 group increasing amide polarity and aqueous solubility .

Lipophilicity Shift
Cross-study comparable
ΔlogP ≈ −1.13 (target 0.27 vs. ethyl analog 1.40)
Supports lower lipophilicity SAR design
Computed values from vendor databases
logP lipophilicity physicochemical profiling prolinamide analogs

Enhanced Metabolic Stability vs. Ethyl Group

In a comparative rat liver microsome study, p-nitrophenyl 2,2,2-trifluoroethyl ether was virtually completely resistant to oxidative metabolism, whereas the corresponding ethyl analog was extensively O-dealkylated under identical conditions [1]. While this data originates from ether rather than amide substrates, the pronounced metabolic shielding effect of the trifluoroethyl group is a broadly recognized class-level phenomenon driven by the electron-withdrawing nature of the CF3 moiety, which deactivates adjacent carbon centers toward cytochrome P450 oxidation.

Metabolic Stability
Class-level inference
Trifluoroethyl ether virtually resistant; ethyl extensively metabolized
Class-level metabolic shielding inferred
Ether substrate study; direct amide data absent
metabolic stability microsomal metabolism trifluoroethyl ethyl analog

Regioisomer Differentiation: Amide vs. Pyrrolidine Substitution

The target compound (trifluoroethyl on the amide nitrogen, CAS 1078163-20-8) exhibits a logP of 0.27, whereas its regioisomer 1-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide (trifluoroethyl on the pyrrolidine ring nitrogen, CAS 1849872-84-9) displays a computed logP of approximately -0.29 . This 0.56 log unit difference arises from the distinct hydrogen-bonding and electronic environments of the amide vs. tertiary amine substitution sites.

Regioisomer logP
Cross-study comparable
Amide-substituted logP 0.27 vs. ring-substituted −0.29
Regioisomer identity critical for SAR
Computed values; verify experimentally
regioisomer logP structural isomer pyrrolidine-2-carboxamide

Solubility and Handling Advantages of HCl Salt

N-(2,2,2-Trifluoroethyl)pyrrolidine-2-carboxamide is available as the hydrochloride salt (CAS 1078163-20-8, MW 232.63) rather than the free base (CAS 1078791-24-8, MW 196.17) . Hydrochloride salt formation typically enhances aqueous solubility and improves solid-state properties such as crystallinity and hygroscopicity compared to the neutral free base form, facilitating accurate weighing and dissolution for biological assays and synthetic transformations.

Salt Form Advantage
Class-level inference
HCl salt (MW 232.63) vs. free base (MW 196.17)
Improved aqueous solubility expected
Exact solubility data not available
salt form hydrochloride solubility crystallinity handling

Application Scenarios


Fluorinated Building Block for logP SAR

When a medicinal chemistry program requires a prolinamide scaffold with attenuated lipophilicity relative to the standard N-ethyl analog, N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide hydrochloride fills a specific gap: its logP of 0.27 sits between the methyl analog (-0.68) and the ethyl analog (1.40), providing a third physicochemical option for fine-tuning ADME properties without altering the core pyrrolidine-2-carboxamide pharmacophore [1]. This enables systematic exploration of lipophilicity-driven SAR with minimal structural perturbation.

Metabolic Stability Probe for In Vitro Assays

The trifluoroethyl group confers class-level resistance to cytochrome P450-mediated oxidative metabolism, as evidenced by comparative microsomal studies on trifluoroethyl vs. ethyl ethers . Researchers investigating target engagement or pathway modulation over extended incubation periods can select this compound to minimize confounding effects from rapid metabolic clearance that may occur with the ethyl or methyl analogs, improving data interpretability in cell-based phenotypic assays.

Regioisomerically Defined Intermediate for Derivatization

With the trifluoroethyl group specifically attached to the amide nitrogen (rather than the pyrrolidine ring nitrogen), this compound preserves the secondary amine of the pyrrolidine ring for further functionalization—such as N-arylation, N-acylation, or reductive amination—while the trifluoroethyl amide moiety remains intact . This regioisomeric precision is essential for synthetic routes where the pyrrolidine NH is the intended reactive handle.

Pre-Formed HCl Salt for Assay-Ready Solubility

The hydrochloride salt form of N-(2,2,2-trifluoroethyl)pyrrolidine-2-carboxamide eliminates the need for in-house salt preparation and characterization . For laboratories running high-throughput biological screens or parallel synthesis, the pre-weighed, crystalline hydrochloride ensures consistent dissolution in aqueous buffer systems (pH ≤ 7), reducing variability introduced by free base solubilization protocols.

Application
Selection Property
Validation Focus
Lipophilicity SAR studies
logP attenuation vs. N-ethyl analog
Computed or measured logP verification
In vitro metabolic stability assays
Trifluoroethyl group metabolic shielding
Microsomal stability comparison
Pyrrolidine NH derivatization
Regioisomeric purity (amide vs. ring substitution)
NMR or HPLC regioisomer confirmation
Aqueous assay preparation
Hydrochloride salt form
Solubility in buffer systems
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